molecular formula C18H21ClN6O3S B12180709 Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12180709
M. Wt: 436.9 g/mol
InChI Key: WYVAEHBOSGCGAS-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazolopyridazine moiety, a thiazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring system.

    Introduction of Thiazole Ring: The thiazole ring is introduced through a series of reactions involving the appropriate thioamide and halogenated intermediates.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Shares the triazolopyridazine core but lacks the thiazole and ester functionalities.

    6-Chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine: Another triazolopyridazine derivative with a different substitution pattern.

    1,2,4-Triazolo[4,3-a]quinoxaline: Contains a triazole ring fused to a different heterocyclic system.

Uniqueness

Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21ClN6O3S

Molecular Weight

436.9 g/mol

IUPAC Name

methyl 2-[4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H21ClN6O3S/c1-10(2)9-11-16(17(27)28-3)21-18(29-11)20-15(26)6-4-5-13-22-23-14-8-7-12(19)24-25(13)14/h7-8,10H,4-6,9H2,1-3H3,(H,20,21,26)

InChI Key

WYVAEHBOSGCGAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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